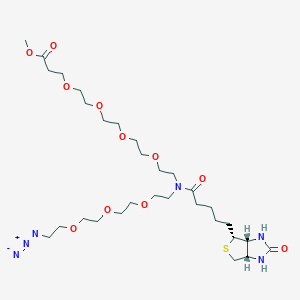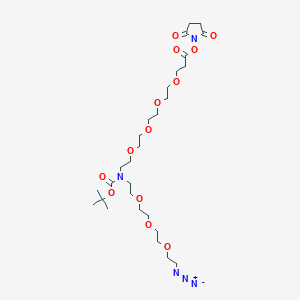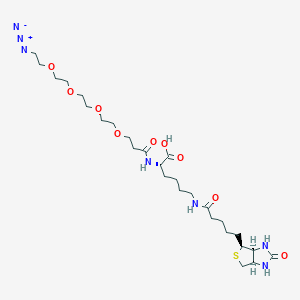
N-Desmethyltrimeprazine
Overview
Description
N-Desmethyltrimeprazine is a phenothiazine derivative with the chemical formula C17H20N2S. It is a metabolite of trimeprazine, a compound known for its antihistaminic and sedative properties. This compound is primarily studied for its pharmacological effects and potential therapeutic applications .
Mechanism of Action
Target of Action
N-Desmethyltrimeprazine, also known as Desmethyltrimeprazine, primarily targets dopamine receptors in the brain . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, reward, and hormonal secretion . In addition to dopamine receptors, this compound also binds to 5HT2 receptors, which are serotonin receptors involved in the regulation of mood, anxiety, and sleep .
Mode of Action
This compound exerts its effects by antagonizing, or blocking, the action of dopamine receptors in the brain . This antagonism inhibits the normal function of dopamine, leading to alterations in neurotransmission . The compound’s interaction with 5HT2 receptors may also contribute to its overall effect .
Biochemical Pathways
These pathways are involved in a wide range of physiological processes, including mood regulation, reward, motor control, and hormonal secretion .
Pharmacokinetics
It is known that this compound is a metabolite of trimeprazine , suggesting that it is formed in the body through the process of drug metabolism
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its antagonism of dopamine receptors. By blocking these receptors, this compound alters neurotransmission within the brain . This can lead to a variety of effects, depending on the specific dopamine pathways involved. For instance, alterations in the mesolimbic pathway could affect reward and motivation, while changes in the nigrostriatal pathway could impact motor control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltrimeprazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
N-Desmethyltrimeprazine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including antihistaminic and sedative effects.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
Trimeprazine: The parent compound from which N-Desmethyltrimeprazine is derived. Known for its antihistaminic and sedative properties.
Methotrimeprazine: Another phenothiazine derivative with similar pharmacological effects but differing in its molecular structure and specific receptor interactions.
Alimemazine: A phenothiazine derivative used as an antihistamine and sedative, similar in structure to this compound
Uniqueness: this compound is unique due to its specific demethylated structure, which influences its pharmacokinetics and receptor binding profile. This structural difference can result in variations in its therapeutic effects and side effect profile compared to other phenothiazine derivatives .
Properties
IUPAC Name |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLWFOLZGWILNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22732-04-3 | |
| Record name | N-Desmethyltrimeprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022732043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLTRIMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB761955G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















